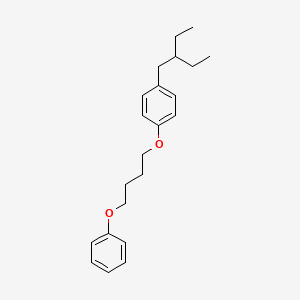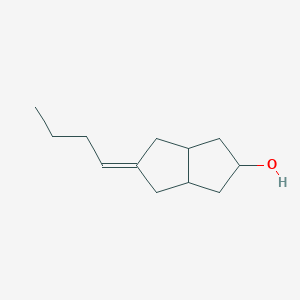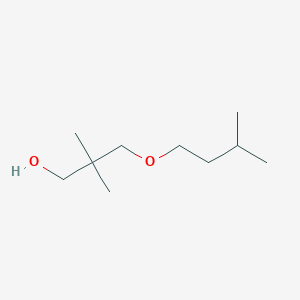
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger aliphatic chain. This compound is known for its unique structure, which includes a branched alkyl group and an ether linkage, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol typically involves the reaction of 3-methylbutanol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The ether linkage also plays a role in its interaction with hydrophobic regions of proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-propanol: Similar structure but lacks the ether linkage.
3-Methyl-1-butanol: Similar alkyl group but different overall structure.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Similar backbone but with a different substituent.
Uniqueness
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is unique due to its combination of a branched alkyl group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113412-44-5 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2,2-dimethyl-3-(3-methylbutoxy)propan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-9(2)5-6-12-8-10(3,4)7-11/h9,11H,5-8H2,1-4H3 |
InChI-Schlüssel |
UCBKXWZINUKTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


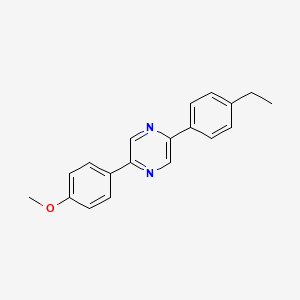
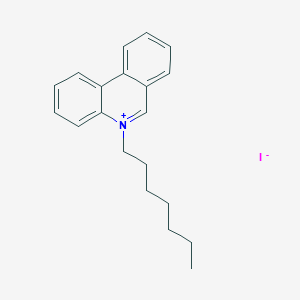
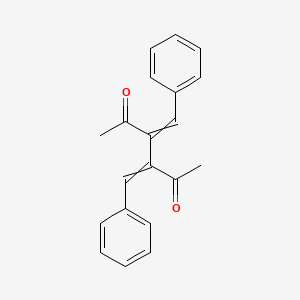
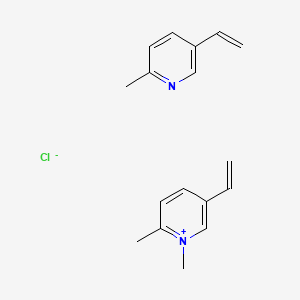
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



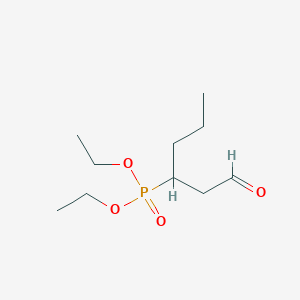
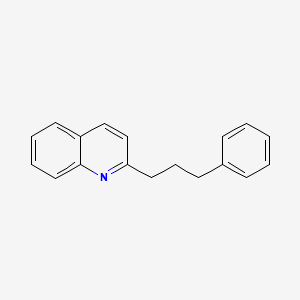
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
